N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide
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Overview
Description
N~1~-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
N~1~-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxy-1-naphthaldehyde: Shares the naphthalene core structure with similar functional groups.
2-Hydroxy-1-naphthaldehyde: Another naphthalene derivative with hydroxyl and aldehyde groups.
Uniqueness
N~1~-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H17BrClN3O3 |
---|---|
Molecular Weight |
522.8 g/mol |
IUPAC Name |
N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C25H17BrClN3O3/c26-16-8-11-20-19(13-16)25(33)30(29-24(32)15-5-9-17(27)10-6-15)23(28-20)22-18-4-2-1-3-14(18)7-12-21(22)31/h1-13,23,28,31H,(H,29,32) |
InChI Key |
CJXQSSHBHKGZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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